molecular formula C10H16N2O3 B048016 Tert-butyl 3-cyanomorpholine-4-carboxylate CAS No. 518047-40-0

Tert-butyl 3-cyanomorpholine-4-carboxylate

Cat. No. B048016
CAS RN: 518047-40-0
M. Wt: 212.25 g/mol
InChI Key: QSBSEJKNKHZYKD-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanomorpholine-4-carboxylate is a chemical compound used as a reactant for the synthesis of HIV integrase inhibitors . It has a molecular weight of 212.25 .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-cyanomorpholine-4-carboxylate is C10H16N2O3 . The Inchi Code is 1S/C10H16N2O3/c1-10 (2,3)15-9 (13)12-4-5-14-7-8 (12)6-11/h8H,4-5,7H2,1-3H3 .


Chemical Reactions Analysis

Tert-butyl 3-cyanomorpholine-4-carboxylate is used as a reactant for the synthesis of HIV integrase inhibitors . The detailed chemical reactions involving this compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

Tert-butyl 3-cyanomorpholine-4-carboxylate has a molecular weight of 212.25 . It is a solid at room temperature . The storage temperature is between 2-8°C . The melting point is 100-101℃, the boiling point is 340℃, and the flash point is 160℃ .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 3-cyanomorpholine-4-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Its structure is conducive to modifications that can lead to the creation of molecules with potential pharmacological properties .

Development of HIV Integrase Inhibitors

This chemical is used in the synthesis of HIV integrase inhibitors. These inhibitors are crucial in the treatment of HIV as they prevent the virus from integrating its genetic material into the host cell, thereby halting the replication process .

Organic Synthesis Intermediates

The compound acts as an intermediate in organic synthesis processes. It can be used to create a wide range of organic products, including those with potential therapeutic effects .

Safety and Hazards

Tert-butyl 3-cyanomorpholine-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Mechanism of Action

Target of Action

Tert-butyl 3-cyanomorpholine-4-carboxylate is primarily used as a reactant in the synthesis of HIV integrase inhibitors . HIV integrase is an enzyme that enables the integration of viral genetic material into the host cell’s DNA, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound can prevent the replication of the virus.

Action Environment

The action of Tert-butyl 3-cyanomorpholine-4-carboxylate is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances. It is typically stored at 2-8°C to maintain its stability

properties

IUPAC Name

tert-butyl 3-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBSEJKNKHZYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610737
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyanomorpholine-4-carboxylate

CAS RN

518047-40-0
Record name 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518047-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyanomorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the product of Step 2 (1 eq.) and triethylamine (2.1 eq.) in CH2Cl2 (0.1 M) was cooled to 0° C. and trifluoroacetic anhydride (1.1 eq.) added dropwise under nitrogen. Stirring was continued 3.5 hours more at room temperature and volatiles removed in vacuo. Residues taken in EtOAc were washed with water, brine and dried over Na2SO4. Evaporation gave the title compound as a brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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